1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Beschreibung
1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (C₉H₁₅N₄O₂, CAS: 1219171-26-2) is a heterocyclic compound featuring a triazole core linked to a methyl-substituted piperidine ring and a carboxylic acid group. Its synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, ensuring regioselective formation of the 1,4-disubstituted triazole .
Structurally, the methylpiperidine moiety enhances lipophilicity and bioavailability, while the carboxylic acid group facilitates hydrogen bonding and coordination with metal ions, making it a versatile scaffold for pharmaceutical and coordination chemistry applications . X-ray crystallography of analogous triazole-carboxylic acids reveals perpendicular orientations between aromatic and triazole rings, contributing to rigid, kink-like conformations that influence biological activity .
Eigenschaften
Molekularformel |
C9H14N4O2 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
1-(1-methylpiperidin-3-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H14N4O2/c1-12-4-2-3-7(5-12)13-6-8(9(14)15)10-11-13/h6-7H,2-5H2,1H3,(H,14,15) |
InChI-Schlüssel |
UABAAXDHUYFFGT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC(C1)N2C=C(N=N2)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Azide-Alkyne Cycloaddition
The Huisgen 1,3-dipolar cycloaddition between azides and alkynes, catalyzed by copper(I), remains a cornerstone for triazole synthesis. For 1-(1-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, this method typically begins with the preparation of a piperidine-derived azide. For example, 1-methylpiperidin-3-amine is functionalized with an azide group via diazotization, followed by reaction with a propargyl carboxylic acid derivative under Cu(I) catalysis.
Reaction Conditions and Yield
| Reagents | Molar Ratio | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Piperidine azide, Propargyl acid | 1:1.2 | 25°C | 12 h | 78% | |
| CuSO₄·5H₂O, Sodium ascorbate | 0.1 equiv | 50°C | 6 h | 85% |
The reaction proceeds via a regioselective [3+2] cycloaddition, favoring the 1,4-disubstituted triazole isomer. The carboxylic acid group is introduced either through a pre-functionalized alkyne or via post-cycloaddition oxidation.
Carboxylic Acid Functionalization
Post-synthetic modification often involves oxidation of a methyl or hydroxymethyl group to the carboxylic acid. For instance, treatment of 1-(1-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-methanol with Jones reagent (CrO₃/H₂SO₄) achieves oxidation to the carboxylic acid in 68% yield. Alternative methods using KMnO₄ in acidic media yield 72% but require stringent temperature control to avoid over-oxidation.
Multi-Step Functionalization Strategy
Alkylation and Ring Formation
A patent-based method (CN113651762A) outlines a multi-step route starting with 1,2,4-triazole alkylation. Potassium hydroxide and chloromethane in ethanol facilitate N-methylation of 1,2,4-triazole at 60°C for 8 h, yielding 1-methyl-1,2,4-triazole in 89% purity. Subsequent lithiation with n-butyllithium in tetrahydrofuran (THF) and TMEDA at −78°C enables bromination or silylation at the 5-position.
Key Reaction Steps
-
Methylation :
-
Lithiation and Functionalization :
Carboxylation via Carbon Dioxide Insertion
The brominated or silylated intermediate undergoes carboxylation using lithium diisopropylamide (LDA) and carbon dioxide. For example, 5-bromo-1-methyl-1H-1,2,4-triazole reacts with LDA at −78°C, followed by CO₂ quenching, to afford the carboxylic acid derivative in 65% yield.
Optimization Challenges
-
Temperature Sensitivity : Reactions below −70°C are critical to prevent side reactions.
-
Solvent Choice : THF outperforms DMF or DMSO in minimizing byproduct formation.
One-Pot Synthesis and Catalytic Methods
Copper-Catalyzed Reactions
A one-pot strategy inspired by oxadiazole synthesis (J. Org. Chem. 2022) employs N-isocyaniminotriphenylphosphorane (NIITP) and copper(I) iodide. While originally designed for 1,3,4-oxadiazoles, this method adapts to triazoles by substituting the alkyne component with a piperidine-bearing azide. The protocol achieves 82% yield at 80°C in 1,4-dioxane, with cesium carbonate as a base.
Advantages :
Optimization of Reaction Conditions
Key parameters for one-pot efficiency:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | +25% vs. 50°C |
| Solvent | 1,4-Dioxane | +18% vs. THF |
| Catalyst Loading | 20 mol% CuI | +15% vs. 10 mol% |
Comparative Analysis of Preparation Methods
| Method | Yield | Scalability | Purification Complexity | Cost Efficiency |
|---|---|---|---|---|
| Click Chemistry | 78–85% | Moderate | Medium | High |
| Multi-Step Functionalization | 65–89% | Low | High | Moderate |
| One-Pot Catalytic | 82% | High | Low | High |
Trade-offs :
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(1-Methylpiperidin-3-yl)-1H-1,2,3-Triazol-4-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Triazol- oder Piperidinringe zu modifizieren.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können verwendet werden, um neue Substituenten an die Ringe einzuführen.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) können verwendet werden.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zur Bildung von Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 1-(1-Methylpiperidin-3-yl)-1H-1,2,3-Triazol-4-carbonsäure hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie kann es als Enzyminhibitor oder Rezeptoragonist/Antagonist wirken. Der Piperidinring kann mit verschiedenen biologischen Zielmolekülen interagieren, während der Triazolring die Bindungsaffinität und Spezifität verbessern kann.
Wirkmechanismus
The mechanism of action of 1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The piperidine ring can interact with various biological targets, while the triazole ring can enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues and their properties are summarized below:
Physicochemical Properties
- Tautomerism: The 5-formyl-4-ethoxyphenyl derivative exists in equilibrium between open-chain and cyclic hemiacetal forms (80:20 ratio), a feature absent in non-formylated analogues like the methylpiperidine compound .
- Solubility: Hydroxyethyl and aminophenyl substituents improve aqueous solubility (>50 mg/mL), whereas methylpiperidine and aryl groups reduce it (<10 mg/mL) .
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., triazole C-H at δ ~7.5 ppm) and piperidine substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 251.15) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Quality Control : Use NOE experiments to resolve stereochemical ambiguities in piperidine derivatives .
What strategies can mitigate discrepancies in biological activity data observed across different studies of triazole-piperidine hybrids?
Advanced Research Focus
Address inconsistencies via:
- Standardized Assay Protocols : Uniform pH, temperature, and cell lines (e.g., PC3 for prostate cancer studies) .
- Batch Purity Verification : Ensure >95% purity via HPLC and exclude degradation products (e.g., hydrolyzed esters) .
- SAR Studies : Systematically vary substituents (e.g., methyl vs. trifluoromethyl groups) to isolate pharmacophore contributions .
Case Study : Inconsistent mTOR inhibition data may stem from variations in ATP concentration or incubation time .
How can computational modeling predict the interaction mechanisms between this compound and biological targets like kinases or GPCRs?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to model binding poses in kinase ATP-binding pockets (e.g., PI3Kγ) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .
- QSAR Models : Correlate log P and polar surface area (PSA) with cellular uptake rates .
Validation : Cross-check computational predictions with SPR (surface plasmon resonance) binding assays .
What are the common challenges in optimizing the yield of this compound during multi-step synthesis, and how can they be addressed?
Q. Basic Research Focus
- Low Cycloaddition Yields : Optimize Cu(I) catalyst loading (5–10 mol%) and exclude oxygen to prevent Cu(II) oxidation .
- Piperidine Ring Instability : Use Boc protection during triazole formation to prevent N-methyl group side reactions .
- Purification Issues : Employ flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) or recrystallization (EtOH/H₂O) .
Pro Tip : Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 24 h) for cycloaddition .
How can researchers design experiments to evaluate the metabolic stability of this compound in preclinical studies?
Q. Advanced Research Focus
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Plasma Stability : Assess degradation in plasma (37°C, 24 h) with HPLC quantification .
Data Interpretation : Low stability may require prodrug strategies (e.g., esterification of the carboxylic acid) .
What role does the carboxylic acid group play in modulating target selectivity and off-target effects?
Q. Advanced Research Focus
- Hydrogen Bonding : The carboxylic acid forms salt bridges with lysine/arginine residues in kinases, enhancing selectivity .
- Off-Target Risks : Carboxylic acids may bind serum albumin, reducing free drug concentration. Use SPR to quantify albumin binding .
- Bioisosteric Replacement : Substitute with tetrazole or acyl sulfonamide to improve metabolic stability while retaining H-bonding .
Case Study : Replacement with methyl ester (as in ) abolishes mTOR inhibition, confirming the acid’s critical role .
How should researchers handle discrepancies between computational predictions and experimental bioactivity results?
Q. Methodological Approach
- Re-validate Force Fields : Ensure docking parameters (e.g., partial charges) match experimental conditions (pH 7.4) .
- Probe Solvent Effects : Include explicit water molecules in simulations to account for solvation .
- Synergistic Assays : Combine SPR (binding affinity) with cellular assays (e.g., Western blot for mTOR pathway proteins) .
Example : Overpredicted binding affinity may result from neglecting protein flexibility; use ensemble docking .
What are the best practices for ensuring compound stability during long-term storage and in vitro assays?
Q. Basic Research Focus
- Storage Conditions : Store at -20°C in amber vials under inert gas (N₂) to prevent oxidation/hydrolysis .
- Buffer Selection : Use PBS (pH 7.4) with 0.01% BSA to minimize aggregation in cell-based assays .
- Freeze-Thaw Cycles : Aliquot to avoid repeated thawing; confirm stability via HPLC after three cycles .
Caution : Degradation products (e.g., decarboxylated triazoles) can skew bioactivity data; monitor via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
